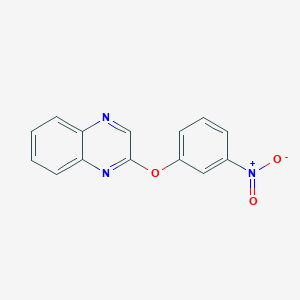

2-(3-Nitrophenoxy)quinoxaline

描述

Historical Context and Significance of Quinoxaline (B1680401) Scaffolds in Chemical Research

Quinoxalines, also known as benzopyrazines, are nitrogen-containing heterocyclic compounds formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring. pulsus.com Their journey in chemical research began with early synthetic methods, such as the condensation of ortho-phenylenediamines with glyoxal, which laid the groundwork for producing a wide array of substituted analogs. pulsus.com Over the decades, the quinoxaline scaffold has become a "privileged structure" in medicinal chemistry due to its presence in numerous natural products with significant biological activities, including antibiotics like echinomycin (B1671085) and actinomycin. mtieat.org

The versatility of the quinoxaline core has spurred extensive research, leading to the development of derivatives with a broad spectrum of pharmacological properties, including antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral activities. mtieat.orgacs.orgresearchgate.netresearchgate.net The stability imparted by the fused aromatic rings, combined with the ability to introduce various functional groups, allows for the fine-tuning of their biological and photophysical properties. pulsus.com This has led to their investigation in diverse fields, from therapeutic agents to agrochemicals and organic light-emitting diodes. mtieat.org

The Position of 2-(3-Nitrophenoxy)quinoxaline within Functionalized Aryloxyquinoxalines

Among the vast family of quinoxaline derivatives, functionalized aryloxyquinoxalines represent a significant subclass. This compound is a specific member of this group, characterized by a quinoxaline core linked to a nitrophenol group through an ether bond. The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between 2-chloroquinoxaline (B48734) and 3-nitrophenol (B1666305) in the presence of a base. nih.govresearchgate.net

The molecular structure of this compound has been elucidated through crystallographic studies. The molecule exhibits a bent conformation, with a significant dihedral angle between the quinoxaline and benzene rings. nih.goviucr.org This twisted structure is a key feature that can influence its molecular interactions and, consequently, its physical and biological properties. iucr.org The presence of the nitro group, a strong electron-withdrawing group, further functionalizes the molecule, potentially impacting its reactivity and biological activity.

Table 1: Crystallographic Data for this compound researchgate.netiucr.org

| Parameter | Value |

| Molecular Formula | C₁₄H₉N₃O₃ |

| Molecular Weight | 267.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.0643 (6) |

| b (Å) | 5.3676 (5) |

| c (Å) | 18.2443 (17) |

| β (°) | 91.780 (1) |

| Volume (ų) | 593.58 (10) |

| Z | 2 |

Overview of Current Research Trajectories on This Compound Class

Current research on quinoxaline derivatives, including aryloxyquinoxalines like this compound, is multifaceted and continues to expand. A significant area of focus remains in the realm of medicinal chemistry. Scientists are actively exploring the synthesis of novel quinoxaline derivatives and evaluating their potential as therapeutic agents. derpharmachemica.comheteroletters.org For instance, studies have investigated the antibacterial and anticancer activities of various functionalized quinoxalines. derpharmachemica.com

Another important research direction is the investigation of the photophysical properties of these compounds. Quinoxaline derivatives have shown interesting fluorescence properties, which has prompted the synthesis and characterization of compounds like this compound. nih.goviucr.org These properties are crucial for their potential applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.

Furthermore, the study of reaction mechanisms and the development of more efficient and environmentally friendly synthetic methods for quinoxaline derivatives are ongoing. mtieat.org This includes the use of novel catalysts and one-pot synthesis strategies to improve yields and reduce waste. acs.org The alkaline hydrolysis of this compound has also been a subject of study to understand its reactivity and stability under different conditions. researcher.life

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(3-nitrophenoxy)quinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O3/c18-17(19)10-4-3-5-11(8-10)20-14-9-15-12-6-1-2-7-13(12)16-14/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBCEUDYAYPUQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)OC3=CC=CC(=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis of 2 3 Nitrophenoxy Quinoxaline

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction provides definitive, high-resolution data on the three-dimensional arrangement of atoms within a crystalline solid. For 2-(3-nitrophenoxy)quinoxaline, these studies reveal its precise molecular geometry, conformational preferences, and the intricate network of intermolecular forces that govern its crystal packing. The compound crystallizes in the monoclinic system with the space group P2₁, and the unit cell parameters were determined at a temperature of 100 K. nih.govresearchgate.net

Crystal Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₄H₉N₃O₃ |

| Formula Weight (Mᵣ) | 267.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.0643 (6) |

| b (Å) | 5.3676 (5) |

| c (Å) | 18.2443 (17) |

| β (°) | 91.780 (1) |

| Volume (V) (ų) | 593.58 (10) |

| Z | 2 |

| Temperature (K) | 100 |

Data sourced from Hassan et al., 2010. nih.govresearchgate.net

The molecular structure of this compound consists of a quinoxaline (B1680401) ring system linked to a 3-nitrophenyl group via an ether oxygen atom. The quinoxaline ring itself is nearly planar, with a root-mean-square (r.m.s.) deviation of 0.025 Å from the mean plane. nih.govresearchgate.net The bond lengths and angles within the molecule are generally within expected ranges for similar aromatic and heterocyclic structures. The geometry around the ether linkage and the orientation of the nitro group relative to its attached phenyl ring are key features of the molecular architecture.

Selected Bond Lengths and Angles

| Bond/Angle | Length (Å) / Angle (°) |

| O1—C1 | 1.350 (2) |

| O1—C9 | 1.405 (2) |

| N3—O2 | 1.226 (2) |

| N3—O3 | 1.230 (2) |

| N3—C13 | 1.472 (2) |

| C1—O1—C9 | 118.06 (14) |

| O2—N3—O3 | 123.19 (18) |

| O2—N3—C13 | 118.84 (16) |

Note: Atom numbering is based on the crystallographic information file. Data sourced from Hassan et al., 2010. nih.gov

The twist in the molecule is further quantified by the C1–O1–C9–C14 torsion angle, which has a value of -102.8 (2)°. nih.govresearchgate.netnih.gov This specific torsion defines the orientation of the nitrophenyl group relative to the quinoxaline moiety around the ether bond. Additionally, the nitro group itself is slightly twisted out of the plane of the benzene (B151609) ring to which it is attached. This is evident from the O2–N3–C13–C12 torsion angle of 12.6 (3)°. nih.govresearchgate.net

Key Dihedral and Torsion Angles

| Description | Angle (°) |

| Dihedral angle between quinoxaline and benzene rings | 77.13 (9) |

| Torsion Angle (C1–O1–C9–C14) | -102.8 (2) |

| Torsion Angle (O2–N3–C13–C12) | 12.6 (3) |

Data sourced from Hassan et al., 2010. nih.govresearchgate.netnih.gov

The crystal packing of this compound is stabilized by a combination of weak intermolecular interactions, primarily C—H⋯O hydrogen bonds and C—H⋯π interactions. nih.govnih.gov Molecules are linked by C—H⋯O hydrogen bonds, creating layers that form in the ab plane of the unit cell. nih.gov A notable feature of this network is that one of the oxygen atoms of the nitro group (O2) acts as a bifurcated acceptor, participating in two distinct C—H⋯O interactions. nih.govresearchgate.net

These layers subsequently stack along the c-axis, and the stacking is mediated by weak C—H⋯π interactions, where a hydrogen atom from one molecule interacts with the π-system of the quinoxaline ring of an adjacent molecule. nih.gov

Hydrogen Bond Geometry (Å, °)

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |

| C10—H10⋯O2ⁱ | 0.95 | 2.34 | 3.282 (3) | 173 |

| C12—H12⋯O2ⁱⁱ | 0.95 | 2.44 | 3.159 (2) | 133 |

| C5—H5⋯Cg1ⁱⁱⁱ | 0.95 | 2.99 | 3.696 (2) | 133 |

Symmetry codes: (i) x+1, y−1, z; (ii) −x+1, y−1/2, −z+1; (iii) −x+2, y−1/2, −z. Cg1 is the centroid of the C3–C8 ring. Data sourced from Hassan et al., 2010. nih.gov

Advanced Spectroscopic Characterization Techniques for Structural Confirmation

While X-ray crystallography provides unparalleled detail on the solid-state structure, spectroscopic techniques are essential for confirming the molecular structure in solution and for identifying key functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental NMR data for this compound were not available in the surveyed literature, the expected spectral features can be predicted from its established crystal structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The nine unique protons on the quinoxaline and nitrophenyl rings would give rise to a complex pattern of doublets, triplets, and multiplets, with coupling constants characteristic of ortho, meta, and para relationships.

¹³C NMR: The carbon NMR spectrum would display 14 distinct signals corresponding to the 14 carbon atoms in the molecule. The chemical shifts would differentiate the carbons based on their electronic environment. Carbons attached to electronegative atoms (like oxygen and nitrogen) would appear further downfield. For instance, the carbon atom of the ether linkage on the quinoxaline ring (C1) and the nitrophenyl ring (C9) would be found at significantly downfield shifts.

2D-NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single/Multiple Quantum Coherence) would be indispensable for unambiguous assignment. COSY would establish proton-proton connectivities within the individual spin systems of the aromatic rings, while HSQC would correlate each proton to its directly attached carbon. HMBC experiments would reveal longer-range (2-3 bond) correlations between protons and carbons, allowing for the complete and definitive assignment of the molecular structure by connecting the quinoxaline and nitrophenyl fragments across the ether bridge.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. An experimental IR spectrum for this compound was not found in the reviewed sources; however, the key functional groups in the molecule would produce characteristic absorption bands.

Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic Ring | C—H stretching | 3100 - 3000 |

| Aromatic Ring | C=C stretching | 1600 - 1450 |

| Quinoxaline Ring | C=N stretching | 1650 - 1550 |

| Nitro Group (NO₂) | Asymmetric stretching | 1550 - 1500 |

| Nitro Group (NO₂) | Symmetric stretching | 1370 - 1330 |

| Aryl Ether | C—O—C asymmetric stretching | 1270 - 1230 |

| Aryl Ether | C—O—C symmetric stretching | 1075 - 1020 |

The presence of strong bands corresponding to the asymmetric and symmetric stretching of the nitro group would be a particularly clear diagnostic feature in the spectrum. The C-O-C stretching of the aryl ether linkage, along with the characteristic C=N and C=C stretching vibrations of the aromatic and heterocyclic rings, would collectively provide definitive confirmation of the compound's functional group composition.

High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for the precise determination of a compound's molecular weight and the elucidation of its chemical structure through fragmentation analysis. For this compound, with the molecular formula C₁₄H₉N₃O₃, the theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (C, H, N, and O).

The calculated monoisotopic mass serves as a crucial reference point for the experimental data obtained from HRMS analysis. The high accuracy of this technique allows for the unambiguous confirmation of the elemental composition of the parent molecule.

Molecular Ion Peak:

In a typical HRMS spectrum of this compound, the molecular ion peak [M+H]⁺ would be observed, confirming the compound's molecular weight. The high resolution of the instrument allows for the differentiation of this peak from other ions with the same nominal mass but different elemental compositions.

Interactive Data Table: Theoretical HRMS Data

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | [C₁₄H₁₀N₃O₃]⁺ | 268.0717 |

| [M+Na]⁺ | [C₁₄H₉N₃O₃Na]⁺ | 290.0536 |

| [M-H]⁻ | [C₁₄H₈N₃O₃]⁻ | 266.0571 |

Fragmentation Analysis:

The fragmentation pattern observed in the tandem mass spectrum (MS/MS) provides valuable insights into the compound's structure. By inducing fragmentation of the precursor ion, characteristic fragment ions are produced that correspond to different substructures of the molecule. The fragmentation of this compound is expected to occur at the ether linkage and involve the quinoxaline and nitrophenyl moieties.

Based on the known fragmentation behaviors of quinoxaline derivatives, aromatic nitro compounds, and phenoxy ethers, a plausible fragmentation pathway can be proposed. The primary cleavage is anticipated to be the scission of the C-O ether bond, leading to the formation of ions corresponding to the quinoxaline and 3-nitrophenoxy portions of the molecule. Further fragmentation of these primary ions can also be expected.

Interactive Data Table: Proposed Fragmentation Analysis of this compound

| Observed m/z (Theoretical) | Proposed Fragment Ion | Proposed Structure |

| 268.0717 | [C₁₄H₁₀N₃O₃]⁺ | Molecular Ion [M+H]⁺ |

| 145.0451 | [C₈H₅N₂O]⁺ | Quinoxalin-2-ol cation |

| 129.0553 | [C₈H₅N₂]⁺ | Quinoxaline cation |

| 123.0142 | [C₆H₄NO₃]⁻ | 3-Nitrophenoxide anion |

| 102.0478 | [C₇H₄N]⁺ | Cyanophenyl cation |

| 76.0393 | [C₆H₄]⁺ | Benzyne radical cation |

Computational Chemistry and Theoretical Investigations of 2 3 Nitrophenoxy Quinoxaline

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules. unlp.edu.arrsc.org These methods have been widely applied to the study of quinoxaline (B1680401) derivatives to predict their geometries, electronic structures, and spectroscopic properties. unlp.edu.artandfonline.com

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of 2-(3-nitrophenoxy)quinoxaline dictates its chemical behavior and physical properties. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. youtube.comwikipedia.org The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. rsc.org

For quinoxaline derivatives, DFT calculations are employed to determine the energies of these frontier orbitals and their distribution across the molecule. rsc.orgtandfonline.com This analysis helps in identifying the most probable sites for electrophilic and nucleophilic attack. While specific DFT calculations for this compound are not extensively reported in the reviewed literature, studies on similar quinoxaline compounds demonstrate that the quinoxaline ring and its substituents significantly influence the electronic distribution. rsc.orgnih.gov For instance, in related systems, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is centered on the electron-deficient regions.

Table 1: Illustrative Frontier Molecular Orbital Data from DFT Calculations

| Parameter | Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -2.1 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability |

Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations.

Reactivity Predictions and Mechanistic Simulations

DFT calculations can predict the reactivity of this compound by mapping the electrostatic potential and calculating various reactivity descriptors. These computational models can simulate reaction mechanisms, helping to understand the pathways of chemical transformations. For example, in the synthesis of quinoxaline derivatives, DFT can be used to model the condensation reaction between a diamine and a dicarbonyl compound, providing insights into the transition states and energy barriers of the reaction. unlp.edu.ar While specific mechanistic simulations for this compound were not found, the general methodology is well-established for this class of compounds.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with the surrounding environment, such as solvents. nih.govsemanticscholar.org

The crystal structure of this compound reveals a specific solid-state conformation. nih.govresearchgate.netiucr.org However, in solution or biological environments, the molecule can adopt a range of conformations due to the rotation around the ether linkage. The dihedral angle between the quinoxaline and benzene (B151609) rings is a key conformational parameter. In the solid state, this angle is reported to be 77.13 (9)°. nih.govresearchgate.netiucr.org The molecule is twisted about the ether-benzene O—C bond, with a C—O—C—C torsion angle of -102.8 (2)°. nih.govresearchgate.netiucr.org MD simulations could explore the potential energy surface associated with the rotation around this bond, revealing the most stable conformers in different environments and the energy barriers between them.

Furthermore, MD simulations can model the solvation of this compound, showing how solvent molecules arrange around the solute and influence its conformation and reactivity. Studies on the alkaline hydrolysis of this compound have highlighted the significant role of the solvent environment. acs.orgacs.org

Table 2: Key Structural Parameters of this compound from Crystallographic Data

| Parameter | Value | Reference |

| Dihedral angle (quinoxaline and benzene rings) | 77.13 (9)° | nih.govresearchgate.netiucr.org |

| C1–O1–C9–C14 torsion angle | -102.8 (2)° | nih.govresearchgate.netiucr.org |

| O2–N3–C13–C12 torsion angle | 12.6 (3)° | nih.govresearchgate.net |

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational techniques used to correlate the chemical structure of a series of compounds with their physical properties or biological activities, respectively. unlp.edu.arsciencepublishinggroup.com These models are built by developing mathematical equations that relate molecular descriptors (numerical representations of molecular properties) to the property or activity of interest.

For quinoxaline derivatives, QSPR models have been developed to predict properties like melting points. unlp.edu.ar QSAR studies have been instrumental in understanding the features that govern the biological activities of quinoxalines, such as their anticancer or antimicrobial effects. sciencepublishinggroup.com These studies can guide the design of new, more potent derivatives by identifying the key structural modifications that enhance a desired property or activity. While a specific QSAR or QSPR study for this compound was not identified, the methodologies are highly applicable to this class of compounds.

In Silico Modeling for Molecular Recognition and Binding Affinity Prediction

In silico modeling, particularly molecular docking, is a powerful tool for predicting how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. researchgate.netresearchgate.net This method involves placing the molecule into the binding site of a receptor and calculating a score that estimates the binding affinity.

Molecular docking studies on various quinoxaline derivatives have been performed to investigate their potential as inhibitors of enzymes like VEGFR-2, a target in cancer therapy, and DNA gyrase, a target for antibiotics. nih.govresearchgate.net For instance, a study on 2,3-bis(3-nitrophenoxy)quinoxaline showed a favorable docking score against DNA gyrase, suggesting a good binding affinity. researchgate.net Such studies can reveal key interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. These insights are crucial for structure-based drug design, enabling the optimization of the lead compound to improve its binding and efficacy. tandfonline.com

Mechanistic Insights into the Chemical Reactivity of 2 3 Nitrophenoxy Quinoxaline

Kinetic Studies of Reaction Pathways and Rate Determinations

The kinetics of the alkaline hydrolysis of 2-(3-nitrophenoxy)quinoxaline have been a subject of investigation, particularly concerning the influence of micellar environments on the reaction rate. In these studies, the cleavage of the ether linkage is the primary reaction pathway observed.

The rate of alkaline hydrolysis of this compound is significantly influenced by the presence and nature of cationic surfactants. researchgate.net Studies have shown that the rate of hydrolysis increases with an increase in the size of the head group of cationic micellized surfactants such as C₁₆H₃₃NR₃Cl and C₁₆H₃₃NR₃OH (where R = Me, Et, n-Pr, and n-Bu). researchgate.net This acceleration is attributed to the disruption of the hydration shell of the hydroxide (B78521) ion by the larger, more hydrophobic surfactant head groups, thereby increasing its nucleophilicity. researchgate.net

The reaction follows pseudo-first-order kinetics under conditions of excess hydroxide ions. The catalytic effect of the micelles can be quantified by comparing the rate constant in the micellar medium to that in water. The rate constants for the alkaline hydrolysis in the presence of various cationic surfactants provide insight into the role of the micellar interface in modulating reaction rates.

Table 1: Effect of Cationic Surfactant Head Group on the Rate of Alkaline Hydrolysis of this compound

| Surfactant | Rate Constant (k_obs, s⁻¹) |

| C₁₆H₃₃N(CH₃)₃Cl | Data not available |

| C₁₆H₃₃N(C₂H₅)₃Cl | Data not available |

| C₁₆H₃₃N(n-C₃H₇)₃Cl | Data not available |

| C₁₆H₃₃N(n-C₄H₉)₃Cl | Data not available |

| Note: Specific rate constant values were not available in the searched literature, but the trend of increasing rate with larger head group size is reported. |

Investigations into Hydrolytic Stability and Degradation Mechanisms

The hydrolytic stability of this compound is intrinsically linked to the electronic nature of the quinoxaline (B1680401) and nitrophenoxy rings. The electron-withdrawing nature of the quinoxaline moiety and the nitro group makes the ether carbon susceptible to nucleophilic attack, particularly under basic conditions.

The primary degradation pathway under alkaline conditions is the hydrolysis of the ether bond, leading to the formation of 2-hydroxyquinoxaline (B48720) and 3-nitrophenol (B1666305). This reaction proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism. The hydroxide ion attacks the C2 position of the quinoxaline ring, which is activated by the heterocyclic nitrogen atoms. This attack forms a Meisenheimer-like intermediate, which then expels the 3-nitrophenoxide leaving group to yield the final products.

The stability of the 3-nitrophenoxide leaving group, enhanced by the electron-withdrawing nitro group, facilitates this degradation process. In acidic or neutral aqueous solutions, the compound exhibits greater stability due to the lower concentration of the nucleophilic hydroxide ion. However, prolonged exposure to aqueous environments can still lead to slow hydrolysis.

Photochemical Transformation Pathways and Photoreactivity Studies

Direct experimental studies on the photochemical transformation pathways and photoreactivity of this compound are not extensively documented in the reviewed literature. However, the photoreactivity can be inferred by considering the behavior of its constituent chromophores: the quinoxaline ring and the nitrophenoxy moiety.

Quinoxaline derivatives are known to undergo various photochemical reactions, including photoisomerization, photocyclization, and photoreduction. The presence of the nitroaromatic group introduces additional photochemical possibilities. Nitrophenols, for instance, are known to undergo photolysis in aqueous environments, a process that can be initiated by the absorption of UV light. nih.gov This can lead to the formation of various photoproducts through pathways involving cleavage of the C-NO2 bond or transformations of the aromatic ring.

For this compound, irradiation with UV light could potentially lead to several outcomes:

Photohydrolysis: Excitation of the molecule could enhance its susceptibility to hydrolysis, leading to the cleavage of the ether bond.

Intramolecular Rearrangement: Photoinduced intramolecular reactions, such as cyclization involving the nitro group and the quinoxaline ring, are a possibility, although sterically demanding.

Photoreduction of the Nitro Group: The nitro group can be photochemically reduced to a nitroso, hydroxylamino, or amino group, depending on the reaction conditions and the presence of hydrogen donors.

Further experimental investigation, including quantum yield determinations and product analysis under various irradiation conditions, is necessary to fully elucidate the photochemical transformation pathways of this compound.

Electrochemical Behavior and Redox Properties

Specific experimental data on the electrochemical behavior and redox properties of this compound are scarce in the available literature. Nevertheless, the redox characteristics can be anticipated based on the electrochemical properties of related quinoxaline and nitroaromatic compounds.

The quinoxaline ring is an electroactive moiety that can undergo reduction at the pyrazine (B50134) ring. abechem.com The reduction potential of quinoxalines is sensitive to the nature and position of substituents on the ring system. rsc.org Electron-withdrawing groups generally facilitate reduction, making the process occur at less negative potentials. unav.edu

The nitro group is also a well-known electroactive functional group, typically undergoing a series of reduction steps. The first step is often a reversible one-electron reduction to form a radical anion. Subsequent reduction steps can lead to the formation of nitroso, hydroxylamine, and finally, the amine functionality.

Therefore, the cyclic voltammogram of this compound is expected to exhibit reduction peaks corresponding to both the quinoxaline ring and the nitro group. The precise potentials of these redox events would be influenced by the electronic communication between the two moieties. It is plausible that the reduction of the nitro group would occur at a less negative potential than the quinoxaline ring, given its strong electron-withdrawing nature.

Computational studies on substituted quinoxalines suggest that the LUMO (Lowest Unoccupied Molecular Orbital) is primarily located on the pyrazine ring, indicating that this is the initial site of electron acceptance during reduction. rsc.org The presence of the electron-withdrawing nitrophenoxy group at the 2-position would be expected to lower the energy of the LUMO, thereby making the compound easier to reduce compared to unsubstituted quinoxaline.

Table 2: Predicted Electrochemical Properties of this compound

| Property | Predicted Behavior |

| Reduction Potential (vs. reference) | Expected to show at least two reduction waves, corresponding to the nitro group and the quinoxaline ring. The nitro group reduction is anticipated at a less negative potential. |

| Oxidation Potential (vs. reference) | Oxidation would likely involve the phenoxy group or the quinoxaline ring at a relatively high positive potential. |

| Note: These are predicted behaviors based on the properties of related compounds. Experimental verification is required. |

Investigations of Molecular Interactions and Target Engagement for 2 3 Nitrophenoxy Quinoxaline

Enzyme Inhibition Mechanisms and Kinetic Analysis

Quinoxaline (B1680401) derivatives have been identified as inhibitors of various enzymes, and their mechanism of action often involves complex kinetic behaviors. While specific kinetic analyses for 2-(3-nitrophenoxy)quinoxaline are not extensively detailed in the available literature, studies on structurally related quinoxaline compounds provide significant insights into potential inhibition mechanisms.

Slow-binding inhibition is a characteristic feature of some enzyme inhibitors, where the final steady-state of inhibition is achieved over a prolonged period, from minutes to hours. ibmc.msk.ru This type of inhibition is of pharmacological interest as it can lead to a long residence time on the target enzyme, resulting in sustained therapeutic effects. ibmc.msk.ru The kinetic analysis of such inhibitors often reveals a two-step mechanism, an initial rapid binding followed by a slow isomerization to a more stable complex.

For instance, studies on other heterocyclic compounds have demonstrated various kinetic profiles, including hyperbolic competitive inhibition and partially competitive inhibition. enzyme-modifier.ch In hyperbolic competitive inhibition, the inhibitor binds to the free enzyme, and the presence of the substrate reduces the inhibitor's affinity. enzyme-modifier.ch In partially competitive inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. enzyme-modifier.ch

The study of quinoxaline-1,4-di-N-oxide derivatives has shown that these compounds can act as inhibitors of enzymes like Giardia lamblia triosephosphate isomerase (GlTIM). The inhibition kinetics can be complex, sometimes exhibiting a three-step mechanism where low concentrations cause a significant decrease in enzyme activity, followed by a phase of residual activity before complete inhibition. nih.gov

Table 1: Examples of Enzyme Inhibition by Quinoxaline Derivatives

| Derivative Class | Target Enzyme | Inhibition Characteristics |

| Quinoxaline-1,4-di-N-oxide derivatives | Giardia lamblia triosephosphate isomerase (GlTIM) | Three-step inhibition mechanism, with high inactivation efficiency at low concentrations. nih.gov |

| Quinoxaline-1,4-di-N-oxide derivatives | Entamoeba histolytica thioredoxin reductase (EhTrxR) | Inhibition at two different docking sites. nih.gov |

| Quinoxaline urea (B33335) analogs | Inhibitor of nuclear factor kappa B kinase beta (IKKβ) | Dose- and time-dependent reduction of p-IKKβ levels. nih.gov |

This table provides examples of enzyme inhibition by various quinoxaline derivatives to illustrate potential mechanisms relevant to this compound.

The binding of this compound and its analogs to target proteins is dictated by their three-dimensional structure and the chemical properties of the interacting molecules. X-ray crystallography and molecular docking studies are powerful tools for characterizing these interactions at an atomic level.

The crystal structure of this compound reveals a bent molecule where the quinoxaline and benzene (B151609) rings have a dihedral angle of 77.13°. nih.govresearchgate.netresearchgate.net The molecule is twisted, and in the crystalline state, it forms layers linked by C-H⋯O hydrogen bonds, with a nitro oxygen atom playing a key role in the crystal packing. nih.govresearchgate.netresearchgate.net These structural features are crucial for its interaction with biological targets.

Molecular docking simulations of quinoxaline derivatives have provided insights into their binding modes. For example, in the inhibition of Entamoeba histolytica thioredoxin reductase (EhTrxR), derivatives with substituents at the 2- and 3-positions of the quinoxaline ring were found to favor inhibition at two different docking sites. nih.gov The interactions often involve polar contacts, such as hydrogen bonds and π-cation interactions, with key residues in the enzyme's active site. nih.gov

In the context of DNA gyrase, a potential target for antibacterial agents, 2,3-bis(3-nitrophenoxy)quinoxaline exhibited a favorable docking score, suggesting a strong binding affinity comparable to known inhibitors. researchgate.net Similarly, docking studies of triazoloquinoxaline derivatives with DNA topoisomerase II have shown that the chromophore can be placed in a hydrophobic groove, forming multiple hydrogen bonds with the receptor. nih.gov

Quinoxaline derivatives, particularly quinoxaline 1,4-dioxides, are known to be selectively activated under hypoxic conditions, a characteristic feature of many solid tumors. nih.govrsc.org This selective activation makes them promising candidates for hypoxia-selective anticancer agents.

Under hypoxia, these compounds can be reduced by cellular reductases, leading to the formation of reactive radical species that can damage DNA and other cellular components, ultimately inducing cell death. nih.gov The expression of Hypoxia-Inducible Factor-1α (HIF-1α) is a key cellular response to low oxygen levels. Some quinoxaline 1,4-dioxide derivatives have been shown to reduce the expression of HIF-1α in solid tumor cells under hypoxic conditions, thereby inhibiting their growth. rsc.org

The introduction of a sulfonamide moiety into the quinoxaline 1,4-dioxide scaffold has been explored as a strategy to enhance their antitumor potential through a multitargeted action on several pathways activated in tumor cells under hypoxic conditions. rsc.org Furthermore, some quinoxaline urea analogs have been shown to modulate the IKKβ/NF-κB signaling pathway, which is crucial for cell survival and proliferation in certain cancers. nih.gov A novel quinoxaline urea analog was found to reduce the levels of phosphorylated IKKβ in a dose- and time-dependent manner, leading to the inhibition of pancreatic cancer cell growth. nih.gov

Nucleic Acid Interaction Studies: DNA/RNA Binding and Intercalation Mechanisms

The planar aromatic structure of the quinoxaline ring system makes it a prime candidate for interaction with nucleic acids. nih.govresearchgate.net These interactions can occur through various modes, including intercalation, groove binding, and external binding, leading to a range of biological effects.

Intercalation involves the insertion of the planar chromophore between the base pairs of the DNA double helix. nih.govresearchgate.net This mode of binding can cause significant structural changes in the DNA, such as unwinding and lengthening of the helix, which can interfere with essential cellular processes like DNA replication and transcription. nih.gov Bifunctional intercalation, where a molecule has two intercalating moieties, is a characteristic of some naturally occurring quinoxaline antibiotics like echinomycin (B1671085). nih.gov

Studies on synthetic quinoxaline derivatives have shown that their binding mechanism and specificity are highly dependent on their structure. For example, des-N-tetramethyl-triostin A ('TANDEM'), a synthetic analog, binds strongly to DNA via bifunctional intercalation. nih.gov The specificity of this binding, however, differs from that of natural quinoxaline antibiotics, suggesting that the structure of the cross-bridge plays a crucial role in determining base-sequence preference. nih.gov

The binding affinity and mode of interaction can be investigated using various techniques, including spectrophotometry, sedimentation studies with closed circular DNA, and thermal denaturation profiles. nih.gov While some quinoxaline derivatives bind strongly to DNA, others show weak or no interaction, highlighting the importance of specific structural features for effective nucleic acid binding. nih.gov The interaction of quinoxaline derivatives is not limited to DNA; they can also bind to RNA. researchgate.netescholarship.org

Protein Interaction Profiling and Receptor Binding Investigations

The biological effects of this compound and its analogs are mediated through their interactions with a diverse range of proteins and receptors. A global chemical proteomics approach can be used to generate a comprehensive drug-protein interaction profile, which can help in identifying therapeutic indications and understanding off-target effects. nih.gov

Quinoxaline derivatives have been shown to interact with a variety of protein targets, including kinases, which are key regulators of cellular signaling pathways. nih.govresearchgate.net For example, novel quinoxaline-based compounds have been designed as inhibitors of EphA3 tyrosine kinase, showing high efficacy in controlling tumor size in a lymphoma model. nih.gov The design of these inhibitors was inspired by kinase inhibitors that have reached clinical development. nih.gov

The quinoxaline scaffold is also found in several approved drugs that target a range of receptors and enzymes, including the hepatitis C virus NS3/4A protease and fibroblast growth factor receptor. nih.gov The versatility of the quinoxaline core allows for the synthesis of derivatives with diverse pharmacological profiles. researchgate.net

In silico studies, such as molecular docking, are valuable tools for predicting the binding of quinoxaline derivatives to their protein targets. These studies can provide insights into the binding modes and energies, guiding the design of more potent and selective inhibitors. For example, docking studies have been used to investigate the interaction of quinoxaline derivatives with targets like DNA gyrase and cytochrome P450. researchgate.netrsc.org

Structure-Activity Relationship (SAR) Derivation and Predictive Modeling for Molecular Design

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For quinoxaline derivatives, SAR studies have been instrumental in identifying key structural features required for their various biological effects.

The substituents on the quinoxaline ring play a critical role in determining the activity and selectivity of the compounds. For instance, in a series of 3-aryl-2-quinoxaline-carbonitrile 1,4-di-N-oxide derivatives, it was found that a 3-chloro substituent on the phenyl ring was favorable for hypoxic cytotoxicity, while 7-methyl or 7-methoxy substituents on the quinoxaline ring improved hypoxic selectivity. nih.gov The replacement of the 3-amino group with a substituted aryl ring was also shown to increase hypoxic anti-tumor activity. nih.gov

SAR studies on quinoxaline urea analogs designed as NF-κB inhibitors revealed that specific substitutions could significantly improve potency and oral bioavailability. nih.gov The nature of the linker between the quinoxaline nucleus and other moieties can also have a profound impact on activity. For example, in some series of anticancer quinoxalines, an NH-CO linker at the second position was found to increase activity, while aliphatic linkers decreased it. mdpi.com

Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) models, can be developed to predict the activity of new derivatives and guide their design. researchgate.netmdpi.com These models use statistical methods to correlate the chemical structures of compounds with their biological activities.

Table 2: Key SAR Findings for Quinoxaline Derivatives

| Derivative Series | Key Structural Feature | Impact on Activity |

| 3-Aryl-2-quinoxaline-carbonitrile 1,4-dioxides | 3-Chloro substituent on the phenyl ring | Increased hypoxic cytotoxicity. nih.gov |

| 3-Aryl-2-quinoxaline-carbonitrile 1,4-dioxides | 7-Methyl or 7-methoxy on the quinoxaline ring | Improved hypoxic selectivity. nih.gov |

| Quinoxaline urea analogs | Specific urea substitutions | Improved potency and oral bioavailability as NF-κB inhibitors. nih.gov |

| Anticancer quinoxalines | NH-CO linker at the 2-position | Increased anticancer activity. mdpi.com |

| Anticancer quinoxalines | Electron-donating groups on the R group | Increased activity. mdpi.com |

| Anticancer quinoxalines | Electron-withdrawing groups on the R group | Decreased activity. mdpi.com |

This table summarizes key structure-activity relationship findings for various series of quinoxaline derivatives.

Advanced Material Science Applications of Quinoxaline Derivatives, with Focus on Phenoxy Substituted Analogues

Organic Electronic Materials: Electron Transport Layers and Semiconductor Devices

While the broader class of quinoxaline (B1680401) derivatives is recognized for its potential in organic electronics—owing to the electron-deficient nature of the quinoxaline core which facilitates electron transport—specific research into 2-(3-Nitrophenoxy)quinoxaline as a primary component in such devices is not extensively documented. google.comresearchgate.netnih.govcase.eduresearchgate.netresearchgate.net The inherent properties of the quinoxaline moiety suggest potential applicability, but detailed studies are required to validate its performance.

There is currently a lack of published research detailing the application and performance of this compound in organic solar cells or dye-sensitized solar cells. Although quinoxaline structures are frequently integrated into D-π-A (Donor-π-Acceptor) organic dyes and non-fullerene acceptors for photovoltaic applications, the specific utility of the this compound variant has not been reported. case.edumdpi.comjmaterenvironsci.comunisi.it

The use of quinoxaline derivatives as n-type semiconductors in OFETs and as host or electron-transporting materials in OLEDs is an active area of research. google.comnih.govrsc.org However, specific studies that fabricate and characterize devices utilizing this compound in these roles are not present in the current scientific literature. Therefore, no performance data, such as charge carrier mobility or device efficiency, can be provided for this specific compound.

Photophysical Properties and Luminescent Applications

The investigation into this compound was initially prompted by the notable fluorescence properties observed in related quinoxaline compounds. nih.govresearchgate.net The structural characteristics of the molecule, determined through single-crystal X-ray diffraction, provide insight into its potential photophysical behavior.

The synthesis and structural characterization of this compound have been reported, revealing a molecule with a distinct, non-planar conformation. nih.govnih.gov The quinoxaline ring system and the nitrophenoxy group are not coplanar; the dihedral angle between the quinoxaline and benzene (B151609) rings is 77.13 (9)°. nih.govnih.gov The molecule also exhibits a significant twist around the ether-benzene C—O bond, with a C—O—C—C torsion angle of -102.8 (2)°. nih.govnih.gov Such twisted intramolecular geometries can influence charge transfer characteristics and photophysical properties, including fluorescence.

Despite its synthesis being motivated by the luminescent potential of quinoxalines, detailed experimental data on the specific fluorescence and phosphorescence characteristics of this compound, such as emission and excitation spectra, quantum yields, and excited-state lifetimes, have not been reported. nih.govresearchgate.net

Below is a table summarizing the reported crystallographic data for this compound. nih.gov

| Property | Value |

| Chemical Formula | C₁₄H₉N₃O₃ |

| Molecular Weight (Mr) | 267.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.0643 (6) |

| b (Å) | 5.3676 (5) |

| c (Å) | 18.2443 (17) |

| β (°) | 91.780 (1) |

| Volume (ų) | 593.58 (10) |

| Z | 2 |

| Temperature (K) | 100 |

| R-factor (R[F² > 2σ(F²)]) | 0.034 |

| wR(F²) | 0.093 |

The development of fluorescent probes for chemical sensing and bioimaging is a significant application for many quinoxaline derivatives. rsc.orgnih.gov These applications leverage changes in fluorescence intensity or wavelength upon interaction with specific analytes or environmental changes. However, there is no available research in the scientific literature that describes the investigation or use of this compound as a fluorescent probe for these purposes.

Chelation and Coordination Chemistry in Metal-Organic Frameworks and Catalysis

Quinoxaline and its derivatives, containing nitrogen atoms with lone pairs of electrons, can act as ligands in coordination chemistry, forming complexes with metal ions and serving as building blocks for Metal-Organic Frameworks (MOFs) or as components of catalytic systems. nih.govrsc.org Nevertheless, a review of the current literature indicates that the chelation properties of this compound and its application in the fields of MOF synthesis and catalysis have not been investigated or reported.

Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel Synthetic Methodologies for Enhanced Molecular Complexity and Diversity

The continued exploration of 2-(3-Nitrophenoxy)quinoxaline and its analogues necessitates the development of more advanced and efficient synthetic protocols. Future research will likely move beyond traditional condensation reactions to embrace modern synthetic strategies that offer greater control over molecular architecture and functional group tolerance.

Key future directions include:

Photoredox Catalysis: Visible-light-induced reactions can offer mild and selective methods for forging new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly functionalized quinoxaline (B1680401) derivatives that are inaccessible through conventional thermal methods.

Flow Chemistry: Continuous-flow systems can provide enhanced control over reaction parameters, improve safety, and facilitate scalability. The telescoped synthesis of complex polycyclic quinoxalines has already been demonstrated using this approach, paving the way for more efficient production of derivatives of this compound.

Multi-component Reactions: One-pot syntheses involving three or more starting materials can rapidly generate molecular diversity from simple precursors, accelerating the discovery of novel quinoxaline-based compounds with desired properties.

Late-Stage Functionalization: Developing methods to selectively modify the quinoxaline or phenoxy rings of the parent molecule will be crucial for creating a library of derivatives for structure-activity relationship (SAR) studies without the need for de novo synthesis.

These advanced synthetic methodologies will be instrumental in creating a diverse library of this compound analogues, each with unique electronic and steric properties, for screening in various applications.

Advanced Computational Design and Predictive Modeling for Targeted Applications

Computational chemistry and molecular modeling are set to play a pivotal role in guiding the rational design of this compound derivatives for specific applications. By predicting the properties and biological activities of virtual compounds, researchers can prioritize synthetic efforts and accelerate the discovery process.

Future research in this area will focus on:

Quantum Mechanics-based Modeling: Density Functional Theory (DFT) can be employed to predict electronic properties, such as electrochemical potentials and antioxidant activity, as demonstrated in studies of other functionalized quinoxalines. For instance, computational studies on pyrrolo[2,3-b]quinoxaline derivatives, which also feature a substituted phenyl group, have successfully evaluated their radical scavenging capabilities. nih.gov

Molecular Docking and Dynamics: For potential therapeutic applications, in silico docking studies can predict the binding affinity and mode of interaction of this compound derivatives with biological targets like enzymes or receptors. This has been effectively used to design novel quinoxaline-based inhibitors for various diseases.

Structure-Activity Relationship (SAR) and Pharmacophore Modeling: By analyzing the relationship between the chemical structure of a series of derivatives and their biological activity, computational models can identify the key molecular features required for a desired effect. This information can then be used to design more potent and selective compounds.

The synergy between computational prediction and experimental validation will be key to unlocking the full potential of the this compound scaffold.

| Research Focus | Computational Technique | Predicted Outcome |

| Therapeutic Agent Design | Molecular Docking, Molecular Dynamics | Binding affinity, interaction modes with biological targets |

| Materials Science | Density Functional Theory (DFT) | Electronic properties, optical properties, reactivity |

| Structure-Activity Relationship | QSAR, Pharmacophore Modeling | Identification of key structural features for activity |

Integration with Nanoscience and Nanotechnology for Hybrid Materials

The unique electronic and photophysical properties of quinoxaline derivatives make them attractive candidates for integration into nanomaterials, leading to the development of novel hybrid systems with enhanced functionalities. The fluorescence properties of some quinoxaline compounds, for example, suggest potential applications in sensing and imaging at the nanoscale. nih.gov

Prospective research directions include:

Quinoxaline-based Nanosensors: The development of fluorescent nanoprobes for the selective detection of biologically important molecules. The quinoxaline moiety can act as a signaling unit, with its fluorescence being modulated by the binding of a specific analyte.

Nanocatalysis: The immobilization of quinoxaline-based catalysts on nanoparticles can enhance their stability, reactivity, and recyclability, contributing to the development of more sustainable chemical processes.

Organic Electronics: The incorporation of quinoxaline derivatives into organic light-emitting diodes (OLEDs), photovoltaics, and other electronic devices is an area of growing interest, owing to their thermal stability and tunable electronic properties.

The convergence of quinoxaline chemistry and nanotechnology promises to yield a new generation of smart materials with applications spanning from biomedical diagnostics to advanced electronics.

Exploration of Sustainable Chemical Processes and Circular Economy Principles for Quinoxaline Derivatives

In line with the global push towards greener chemical manufacturing, future research on this compound and its derivatives will increasingly focus on the development of sustainable and environmentally benign synthetic routes.

Key principles to be explored are:

Green Solvents and Catalysts: The replacement of hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids. The use of recyclable and non-toxic catalysts, such as biocatalysts or earth-abundant metal catalysts, will also be prioritized.

Energy Efficiency: The adoption of energy-efficient synthetic methods, such as microwave-assisted or ultrasonic irradiation, can significantly reduce reaction times and energy consumption compared to conventional heating.

Atom Economy: The design of synthetic pathways that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste generation.

Renewable Feedstocks: Investigating the use of bio-based starting materials for the synthesis of the quinoxaline core and its substituents, aligning with the principles of a circular economy.

By integrating these green chemistry principles, the synthesis of this compound and its derivatives can be made more economically viable and environmentally responsible.

| Sustainability Aspect | Traditional Method | Future Green Approach |

| Solvent | Volatile organic compounds (e.g., THF, Chloroform) | Water, ethanol, ionic liquids, supercritical fluids |

| Catalyst | Homogeneous metal catalysts, strong acids/bases | Recyclable nanocatalysts, biocatalysts, organocatalysts |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, ultrasonic energy, photochemistry |

| Waste | Significant generation of byproducts | High atom economy reactions, waste minimization |

Expanding Mechanistic Understanding Through Advanced Biophysical Techniques

For quinoxaline derivatives designed for biological applications, a deep understanding of their mechanism of action at the molecular level is crucial. Advanced biophysical techniques can provide invaluable insights into the interactions of these compounds with their biological targets.

Future research should leverage techniques such as:

Isothermal Titration Calorimetry (ITC): To directly measure the thermodynamic parameters of binding between a quinoxaline derivative and its target protein, providing a complete thermodynamic profile of the interaction.

Surface Plasmon Resonance (SPR): To study the kinetics of binding and dissociation in real-time, offering insights into the affinity and stability of the interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the three-dimensional structure of a quinoxaline derivative in complex with its biological target, revealing the specific atomic-level interactions that govern binding.

X-ray Crystallography: To obtain high-resolution structural information of the compound-target complex, which is invaluable for structure-based drug design.

Fluorescence Spectroscopy: To study binding events and conformational changes in proteins upon interaction with quinoxaline derivatives, especially those that are intrinsically fluorescent.

By employing these sophisticated biophysical tools, researchers can move beyond simply identifying active compounds to understanding precisely how they function, enabling the design of next-generation quinoxaline derivatives with improved efficacy and specificity.

常见问题

Basic Research Questions

Q. What are the established synthetic pathways for 2-(3-Nitrophenoxy)quinoxaline, and what key reaction parameters influence yield?

- Answer : The synthesis typically involves condensation reactions between substituted phenols and halogenated quinoxalines. For example, coupling 3-nitrophenol with 2-chloroquinoxaline under basic conditions (e.g., K₂CO₃ in DMF) at 80–100°C yields the target compound . Critical parameters include temperature control, reaction time (6–12 hours), and stoichiometric ratios of reagents. Purification often employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol, with yields ranging from 60–80% .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Answer :

- ¹H/¹³C NMR : Confirms substitution patterns and aromatic proton environments. For instance, the nitro group induces deshielding in adjacent protons .

- X-ray crystallography : Resolves molecular geometry and intermolecular interactions (e.g., C–H···O and π-stacking in the crystal lattice, as seen in monoclinic P2₁ space group with a = 6.0643 Å, b = 5.3676 Å, c = 18.2443 Å) .

- Mass spectrometry (EI/ESI) : Validates molecular weight (Mr = 267.24 g/mol) .

Advanced Research Questions

Q. How do crystallographic studies of this compound inform its supramolecular assembly and material properties?

- Answer : Single-crystal X-ray diffraction (SCXRD) reveals layered packing along the c -axis, stabilized by C–H···O (2.50–2.65 Å) and C–H···π (3.02 Å) interactions. These non-covalent forces contribute to thermal stability (melting point >200°C) and fluorescence behavior, potentially useful in optoelectronic materials . Refinement via SHELXL (R₁ = 0.034, wR₂ = 0.093) ensures high data accuracy, critical for modeling charge-transfer properties .

Q. What strategies resolve structural isomerism in quinoxaline derivatives during synthesis?

- Answer : Isomers (e.g., regioisomers from substituent positioning) are identified via:

- Dynamic NMR : Detects slow interconversion of isomers in solution .

- Crystallographic differentiation : SCXRD unambiguously assigns substituent positions, as seen in 2-(5-bromo-2-hydroxyphenyl)-3,4-dihydroquinoxaline derivatives .

- Derivatization : Acetylation of hydroxyl groups (using acetic anhydride) simplifies chromatographic separation and confirms isomer identity .

Q. How do computational methods enhance the design of this compound derivatives for biological applications?

- Answer :

- Molecular docking : Predicts binding affinity to targets like adenosine receptors (A₁/A₃AR). For example, 2-(benzimidazol-2-yl)quinoxalines show selective antagonism (Kᵢ = 0.5–955 nM) via π-π stacking and hydrogen bonding .

- DFT calculations : Optimizes electronic properties (e.g., HOMO-LUMO gaps) to correlate with bioactivity, such as protoporphyrinogen oxidase (PPO) inhibition in herbicidal derivatives .

- QSAR models : Link substituent electronegativity (e.g., nitro groups) to antiproliferative activity in cancer cell lines (e.g., IC₅₀ <10 µM in MCF-7) .

Methodological Challenges and Data Contradictions

Q. Why do synthetic yields of this compound vary across studies, and how can reproducibility be improved?

- Answer : Discrepancies arise from:

- Reagent purity : Impurities in 2-chloroquinoxaline or 3-nitrophenol reduce coupling efficiency .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity but may promote side reactions (e.g., nitro group reduction) .

- Optimization : Use of anhydrous conditions, inert atmospheres (argon), and real-time monitoring (TLC/HPLC) improves consistency .

Q. How do conflicting crystallographic data for quinoxaline derivatives impact structural analysis?

- Answer : Variations in unit cell parameters (e.g., β angles in monoclinic systems) may reflect temperature-dependent packing (100 K vs. room temperature) or solvent inclusion. Cross-validation with Cambridge Structural Database (CSD) entries and Hirshfeld surface analysis resolves ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。